1,1-Dibromoformaldoxime
Overview
Description
1,1-Dibromoformaldoxime: is an organic compound with the chemical formula CHBr₂NO . It is a colorless to white crystalline solid that is known for its high reactivity and versatility in organic synthesis. This compound is particularly notable for its use as a synthon in the preparation of various N-heterocyclic compounds, such as isoxazoles and tetrazoles .
Mechanism of Action
Target of Action
1,1-Dibromoformaldoxime (DBFO) is a highly versatile and reactive intermediate that is primarily used in the synthesis of various N-heterocyclic compounds . Its primary targets are the molecules involved in these synthesis processes, such as olefins in [3 + 2] cycloadditions .
Mode of Action
DBFO is known to afford nitrile oxides in good yields, via HCl and HBr elimination . These reactive nitrile oxide species have been successfully employed in [3 + 2] cycloadditions, with a variety of olefins, to yield 3-Cl/3-Br substituted isoxazoline building blocks .
Biochemical Pathways
The primary biochemical pathway involving DBFO is the synthesis of various N-heterocyclic compounds, particularly multi-substituted isoxazole or isoxazoline . For example, DBFO has been used as a precursor to generate 3-bromoisoxazolines . It has also been used in a one-pot metal-free [3 + 2] cycloaddition strategy for the preparation of 5-trifluoromethylisoxazoles .
Result of Action
The result of DBFO’s action is the formation of various N-heterocyclic compounds. These compounds have a wide range of applications, including the preparation of microbicides, pesticides, pharmaceutical agents, and bioactive natural products .
Action Environment
The action of DBFO is highly dependent on the environmental conditions of the reaction. For example, DBFO displays safety properties which make its production and use on a large scale quite challenging . Therefore, it is typically prepared and used in a controlled laboratory environment. The use of continuous flow chemistry-based technologies can mitigate some of the safety concerns that arise during the handling of this reactive intermediate .
Biochemical Analysis
Biochemical Properties
1,1-Dibromoformaldoxime is known to interact with a variety of enzymes and proteins in biochemical reactions . The nature of these interactions is largely dependent on the specific biochemical context. For example, it can act as a precursor to generate 3-bromoisoxazolines .
Cellular Effects
Given its reactivity, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely dependent on specific transporters or binding proteins. It may also have effects on its localization or accumulation .
Subcellular Localization
It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromoformaldoxime can be synthesized through the reaction of 1,1-dibromoethane with hydroxylamine . The reaction typically involves dissolving 1,1-dibromoethane in water, followed by the addition of hydroxylamine and a base such as sodium carbonate. The reaction mixture is then heated to facilitate the formation of this compound, which can be isolated by crystallization .
Industrial Production Methods: In industrial settings, the continuous preparation of this compound involves a multistep process that ensures high productivity. This process includes the use of flow reactors to maintain optimal reaction conditions and achieve a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromoformaldoxime undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions to form tetrazole-based compounds.
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Cycloaddition Reactions: Sodium azide is commonly used as a reagent in the cycloaddition reactions involving this compound.
Substitution Reactions: Various nucleophiles, such as amines and thiols, can be used under basic or catalytic conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
1,1-Dibromoformaldoxime has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1,1-Dichloroformaldoxime: Similar to 1,1-dibromoformaldoxime, this compound also undergoes elimination reactions to form nitrile oxides.
1,1-Diiodoformaldoxime: Another halogenated formaldoxime that exhibits similar reactivity but with different halogen atoms.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various N-heterocyclic compounds. Its ability to participate in both cycloaddition and substitution reactions makes it a valuable synthon in organic synthesis .
Properties
IUPAC Name |
N-(dibromomethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2NO/c2-1(3)4-5/h5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKQZSYNWLCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376820 | |
Record name | 1,1-dibromoformaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74213-24-4 | |
Record name | 1,1-dibromoformaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dibromoformaldoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.